molecular formula C9H8N4 B13326306 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile

Cat. No.: B13326306
M. Wt: 172.19 g/mol
InChI Key: UZXZFPYRSOMVNE-UHFFFAOYSA-N
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Description

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H8N4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with cyano and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile typically involves the reaction of 5-amino-2-pyridinecarbonitrile with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The reaction mixture is stirred at room temperature for a specified period, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of amines or other reduced products .

Scientific Research Applications

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyano and amino groups on the pyridine ring, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-(2-cyanoethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H8N4/c10-4-1-5-12-9-3-2-8(6-11)13-7-9/h2-3,7,12H,1,5H2

InChI Key

UZXZFPYRSOMVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCC#N)C#N

Origin of Product

United States

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